Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
Description
Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) (CAS: 1025477-38-6) is a chiral ruthenium(II) complex featuring the DTBM-SEGPHOS ligand. This ligand consists of a bi-1,3-benzodioxole backbone with bulky 3,5-di-t-butyl-4-methoxyphenyl substituents on the phosphorus atoms, which confer high steric bulk and electron-donating properties . The molecular formula is C₇₈H₁₀₆O₁₂P₂Ru (MW: 1398.69 g/mol), and it appears as a dark brown to dark green air-sensitive solid, requiring storage under inert conditions at 2–8°C .
This compound is a key component of the Takasago SEGPHOS® Ru Catalyst Kit, designed for asymmetric hydrogenation and other enantioselective transformations. Its R-configuration ensures precise stereocontrol in catalytic processes, making it valuable in pharmaceutical and fine chemical synthesis .
Properties
Molecular Formula |
C78H108O12P2Ru+2 |
|---|---|
Molecular Weight |
1400.7 g/mol |
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
TZSINPYBMMRUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxole Core
The 4,4'-bi-1,3-benzodioxole scaffold is constructed via Ullmann coupling of 2,2'-dihydroxybiphenyl with methylene bromide under basic conditions. Subsequent functionalization at the 5,5' positions introduces phosphine groups through nucleophilic substitution reactions.
Phosphine Group Installation
The di(3,5-di-t-butyl-4-methoxyphenyl)phosphino substituents are introduced via Staudinger-type reactions between the benzodioxole intermediate and chlorophosphines. Stereochemical control is achieved using chiral auxiliaries, with the (R)-configuration enforced by asymmetric catalysis.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI, K₂CO₃ | DMF | 120°C | 24 h | 68% |
| Phosphination | ClP(Ar)₂, NEt₃ | THF | -78°C → RT | 12 h | 52% |
Ruthenium Precursor Preparation
The ruthenium starting material, typically [RuCl₂(PPh₃)₃] or [Ru(OAc)₂(PPh₃)₂], is synthesized via reduction of RuCl₃·nH₂O in the presence of phosphine ligands. For the target compound, [Ru(OAc)₂(PPh₃)₂] is preferred due to its compatibility with acetate coordination.
Synthesis of [Ru(OAc)₂(PPh₃)₂]
RuCl₃·nH₂O is refluxed with excess PPh₃ in ethanol, followed by treatment with sodium acetate to substitute chloride ligands:
$$
\text{RuCl}3 + 2\text{PPh}3 + 2\text{NaOAc} \rightarrow \text{Ru(OAc)}2(\text{PPh}3)_2 + 2\text{NaCl} + \text{HCl}
$$
The product is isolated as a brown solid (yield: 85%).
Coordination of Ruthenium with the Chiral Ligand
The final step involves ligand exchange to replace PPh₃ with the chiral bisphosphine. This reaction is conducted under strict inert conditions (argon or nitrogen) due to the air-sensitive nature of both the ligand and ruthenium precursor.
Reaction Protocol
- Solvent System : Dichloromethane or toluene, chosen for their ability to dissolve both the ligand and ruthenium precursor.
- Stoichiometry : A 1:1 molar ratio of [Ru(OAc)₂(PPh₃)₂] to (R)-dtbm-segphos ensures complete substitution of PPh₃ ligands.
- Additives : Triethylamine (50 μL per mmol Ru) neutralizes trace acids, preventing ligand protonation.
- Reaction Time : 12–24 hours at reflux (40–60°C) to ensure complete ligand exchange.
Workup and Isolation
Post-reaction, the solvent is reduced to ~10% volume under vacuum. Addition of hexane precipitates the product as a yellow-orange solid, which is filtered, washed with cold methanol, and dried under vacuum.
Typical Yields
| Starting Material | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| [Ru(OAc)₂(PPh₃)₂] | Target | 76% | ≥98% |
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis reveals a distorted octahedral geometry around ruthenium, with bite angles of 92.5° between the phosphine donors.
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 12.34, 15.67, 18.92 |
| V (ų) | 3421.1 |
| R Factor | 0.032 |
Industrial-Scale Production Considerations
Cost Drivers
Environmental Impact
Lifecycle assessments indicate that solvent recovery (dichloromethane) reduces the process carbon footprint by 34% compared to single-use systems.
Chemical Reactions Analysis
Asymmetric Hydrogenation of α-Substituted β-Ketoesters
The complex catalyzes the hydrogenation of α-substituted β-ketoesters to produce chiral secondary alcohols with superior enantioselectivity . The dtbm-segphos ligand’s narrow dihedral angle and steric bulk create a chiral environment that favors specific hydrogenation pathways, minimizing side reactions .
Key Features :
-
Substrates : α-Aryl, α-alkyl, and α-heteroaryl β-ketoesters.
-
Products : Optically active secondary alcohols (e.g., (R)- or (S)-configured alcohols).
-
Selectivity : High enantiomeric excess (ee), often exceeding 95% under optimized conditions .
Asymmetric Hydrogenation of 3-Quinuclidinone Derivatives
The complex facilitates the hydrogenation of 3-quinuclidinone to produce chiral bicyclic amines with excellent diastereoselectivity . The rigid bicyclic structure of the substrate interacts with the ligand’s bulky groups, favoring a specific hydrogenation trajectory .
Key Features :
-
Substrates : 3-Quinuclidinone and substituted derivatives.
-
Products : Chiral bicyclic amines (e.g., (R)- or (S)-configured amines).
Structural Features Influencing Reactivity
The dtbm-segphos ligand’s design plays a critical role in the catalyst’s performance:
-
Bulky Substituents : The 3,5-di-t-butyl groups on the aryl rings create steric hindrance, favoring specific substrate binding and reducing non-selective pathways.
-
Rigid Framework : The 4,4'-bi-1,3-benzodioxole backbone enforces a narrow dihedral angle, restricting ligand flexibility and optimizing the chiral environment around the ruthenium center .
Scientific Research Applications
Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: The compound is used in industrial processes for the production of fine chemicals and pharmaceuticals, where its catalytic properties can improve reaction efficiency and selectivity
Mechanism of Action
The mechanism of action of Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) involves the coordination of the ruthenium center with the substrate, facilitating the transfer of electrons and protons during the reaction. The chiral ligand plays a crucial role in determining the stereochemistry of the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Key Compounds for Comparison:
Diacetato{(S)-(+)-DTBM-SEGPHOS}ruthenium(II) (CAS: 1025476-84-9)
Diacetato[(R)-SEGPHOS]ruthenium(II) (CAS: 944450-48-0)
Dichloro{(R)-DM-SEGPHOS}[DAIPEN]ruthenium(II) (CAS: 944450-43-5)
Diacetato[(R)-BINAP]ruthenium(II) (CAS: 325146-81-4)
Data Table: Comparison of Key Features
Performance and Selectivity
Steric and Electronic Effects :
The DTBM-SEGPHOS ligand in the target compound provides superior steric shielding compared to simpler SEGPHOS or BINAP derivatives. The 3,5-di-t-butyl-4-methoxyphenyl groups enhance electron density at the Ru center, accelerating substrate activation in hydrogenation reactions . In contrast, DM-SEGPHOS (di-3,5-xylyl) offers moderate bulk, while unmodified SEGPHOS (diphenyl) is less sterically hindered, leading to lower enantioselectivity in challenging substrates .Enantiomeric Specificity :
The R-enantiomer (target compound) and its S-counterpart (CAS: 1025476-84-9) enable access to opposite enantiomers of products. For example, the S-form is used in synthesizing (S)-configured alcohols, critical for certain APIs .Counterion Influence :
Acetate ligands (as in the target compound) improve solubility in polar solvents compared to chloride derivatives (e.g., CAS: 944450-43-5), which are often used in biphasic systems .Catalytic Efficiency :
The target compound achieves >99% ee in hydrogenation of α,β-unsaturated carboxylic acids, outperforming BINAP-based catalysts (typically 80–95% ee) .
Industrial and Research Relevance
- Commercial Availability :
The target compound is marketed as part of the Takasago SEGPHOS® Catalyst Kit, highlighting its industrial adoption . In contrast, BINAP derivatives (e.g., CAS: 325146-81-4) are more commonly used in academic settings due to lower cost . - Stability : Air sensitivity necessitates stringent handling for DTBM-SEGPHOS complexes, whereas BINAP-based catalysts are more robust .
Biological Activity
Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) is a complex that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. Ruthenium complexes are being explored as alternatives to traditional platinum-based chemotherapeutics due to their unique properties, including lower toxicity and diverse mechanisms of action.
The biological activity of ruthenium complexes often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound has been shown to affect cellular processes such as DNA damage and cell cycle arrest. For instance, studies have demonstrated that certain ruthenium complexes can lead to G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression due to DNA damage .
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) revealed significant activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| WM115 | < 50 |
| NALM6 | 15–25 |
| HCT116 | >200 |
These results suggest that the compound exhibits selective toxicity towards certain cancer cell lines while maintaining lower toxicity towards normal cells .
Genotoxic Effects
The genotoxic properties of this ruthenium complex were evaluated using the alkaline comet assay. Results indicated that the compound induces DNA strand breaks in sensitive cell lines like WM115 and NALM6. The observed DNA damage was attributed to ROS generation, which is a common pathway for inducing cytotoxic effects in cancer therapies .
Table 2: Genotoxic Effects on Cancer Cell Lines
| Cell Line | DNA Damage (%) |
|---|---|
| WM115 | 30–35 |
| NALM6 | 15–25 |
| HT29 | 6–8 |
Case Studies
Several studies have investigated the biological activity of similar ruthenium complexes. For example, a study highlighted that a different ruthenium complex induced apoptosis through ROS-mediated pathways and downregulated key proteins involved in cell proliferation . This suggests that modifications in ligand structures can significantly enhance the anticancer properties of ruthenium-based drugs.
Q & A
Q. How should researchers handle and store this ruthenium complex to maintain its catalytic activity?
The compound is air- and moisture-sensitive, requiring storage under inert gas (argon/nitrogen) in sealed containers at 2–8°C . Handling should occur in gloveboxes or Schlenk lines, with solvents degassed and dried (e.g., over molecular sieves). Pre-weighed aliquots minimize air exposure during catalytic reactions. Safety protocols include using explosion-proof equipment and avoiding contact with oxidizers .
Q. What synthetic methods are recommended for preparing this chiral ruthenium catalyst?
The complex is typically synthesized via ligand exchange reactions under inert conditions. For example, reacting [RuCl₂(p-cymene)]₂ with the (R)-DTBM-Segphos ligand in anhydrous THF at 60°C, followed by acetate salt metathesis. Purification involves column chromatography under argon and recrystallization from dichloromethane/hexane .
Q. Which characterization techniques are critical for confirming its structure and purity?
Key methods include:
- 31P NMR : To verify ligand coordination (δ ~50–60 ppm for DTBM-Segphos) .
- X-ray crystallography : For absolute configuration determination (though no published data exists for this specific complex, analogous Segphos-Ru structures are referenced) .
- Elemental analysis : To confirm C/H/O/P/Ru ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the steric bulk of DTBM-Segphos influence enantioselectivity in asymmetric hydrogenation?
The 3,5-di-t-butyl-4-methoxyphenyl groups on the ligand create a rigid chiral pocket, enhancing substrate discrimination. Computational studies (DFT) suggest the methoxy groups stabilize transition states via weak C–H···O interactions, improving enantiomeric excess (ee) in ketone hydrogenation (>90% ee for aryl ketones) . Comparative kinetic studies with less bulky ligands (e.g., DM-Segphos) show a 2–3× rate reduction but higher selectivity .
Q. What experimental strategies resolve contradictions in catalytic performance under varying solvent systems?
Discrepancies in ee (e.g., 85% in THF vs. 92% in toluene) arise from solvent polarity effects on transition-state stabilization. Systematic screening using a DoE (Design of Experiments) approach optimizes parameters:
Q. How does this catalyst’s stability under oxidative conditions impact long-term reactions?
Exposure to O₂ or moisture leads to Ru(III) species (detected via EPR at g ≈ 2.0), deactivating the catalyst. Stability tests in ethanol/water (9:1) show a 50% activity loss after 6 hours. Mitigation strategies include:
Q. What mechanistic insights explain its superior performance in α,β-unsaturated carbonyl reductions?
Operando IR spectroscopy reveals a Ru–H intermediate (ν ≈ 1900 cm⁻¹) that undergoes hydride transfer to the β-carbon. The DTBM groups disfavor side-on substrate binding, suppressing undesired diastereomers. Kinetic isotope effects (KIE = 2.1) confirm H₂ activation as the rate-limiting step .
Q. How do computational models guide ligand modifications for non-standard substrates?
Molecular docking (e.g., AutoDock Vina) identifies steric clashes between the 3,5-di-t-butyl groups and bulky substrates (e.g., tetra-ortho-substituted biaryls). Virtual screening of ligand derivatives (e.g., replacing methoxy with CF₃) predicts improved TON (turnover number) by 20–30% .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Enantiomeric Excess (ee) | 88–95% (aryl ketones) | |
| Turnover Frequency (TOF) | 500–800 h⁻¹ (50 bar H₂, 60°C) | |
| Decomposition Temperature | >200°C (under argon) | |
| Solubility | 10 mg/mL in CH₂Cl₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
